2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key vibrational modes (cm⁻¹):
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 12.8 | COOH (s, 1H) |
| 9.87 | NH (carbamoyl, s, 2H) |
| 7.2 | Ar-H (d, J=8.4 Hz, 2H) |
| 6.7 | Ar-H (d, J=8.4 Hz, 2H) |
| 5.1 | CH (s, 1H) |
¹³C NMR :
| δ (ppm) | Assignment |
|---|---|
| 175.2 | COOH |
| 158.4 | C-OH (aromatic) |
| 156.1 | CONH₂ |
| 130.2 | Aromatic C |
| 58.3 | CH center |
Computational Chemistry: Molecular Modeling and DFT Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:
Optimized Geometry
Properties
IUPAC Name |
2-(carbamoylamino)-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-9(15)11-7(8(13)14)5-1-3-6(12)4-2-5/h1-4,7,12H,(H,13,14)(H3,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHIDXLOTQDUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993334 | |
| Record name | {[Hydroxy(imino)methyl]amino}(4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72500-37-9, 32507-69-0 | |
| Record name | α-[(Aminocarbonyl)amino]-4-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72500-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-((aminocarbonyl)amino)-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072500379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[Hydroxy(imino)methyl]amino}(4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbamoyl-2-amino-2-(4-hydroxyphenyl)acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid, also known as a derivative of 4-hydroxyphenylacetic acid, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H10N2O4
- Molecular Weight : 210.19 g/mol
Interaction with Biological Targets
Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. The compound's structure suggests potential inhibitory effects on certain enzymes, which could lead to therapeutic applications.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a role in the metabolism of phenolic compounds, which may contribute to its biological effects.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this derivative may also exhibit the ability to scavenge free radicals and reduce oxidative stress in cells .
Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are well-documented. This derivative may possess similar effects due to its structural characteristics.
- Inflammatory Markers : Research suggests that compounds with similar structures can reduce levels of pro-inflammatory cytokines, thereby mitigating inflammation in various models .
Data Table: Summary of Biological Activities
Study on Antioxidant Activity
A study published in Drug Discoveries & Therapeutics highlighted the antioxidant capacity of phenolic compounds and their derivatives. The research indicated that these compounds could effectively reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage .
Clinical Trials Involving Related Compounds
Clinical trials involving HDAC inhibitors have shown that related phenolic compounds can enhance histone acetylation and exhibit anticancer properties. Although specific data on this compound is sparse, these findings provide a framework for understanding its potential therapeutic applications .
Future Directions
Further research is warranted to elucidate the specific biological mechanisms of this compound. Potential areas for investigation include:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies : Exploring detailed molecular mechanisms through which this compound exerts its effects.
Scientific Research Applications
Enzyme Inhibition Studies
The compound's structure suggests that it may act as an inhibitor for various enzymes. Research has indicated that the presence of both a carboxylic acid group and an aromatic ring could facilitate interactions with enzyme active sites, potentially leading to modulation of enzymatic activities. Studies are ongoing to identify specific enzyme targets and elucidate the mechanisms of inhibition .
Neurotransmitter Interaction
Preliminary studies suggest that 2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid may interact with neurotransmitter systems in animal models, particularly concerning psychoactive substances. Its structural similarity to neurotransmitters may allow it to influence neurotransmitter synthesis and degradation pathways, making it a candidate for further pharmacological exploration .
Antioxidant Properties
The hydroxyl group present in the compound may confer antioxidant properties, which are crucial for protecting cells from oxidative stress. This characteristic opens avenues for investigating its potential therapeutic applications in conditions where oxidative damage is a concern.
Case Study 1: Cancer Research
In recent studies, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, heteroarotinoids containing similar functional groups demonstrated strong growth inhibition against ovarian cancer cell lines while sparing normal cells, indicating a potential therapeutic ratio that could be beneficial in clinical settings .
Case Study 2: Metabolic Pathway Analysis
Research involving metabolic studies has indicated that this compound may serve as a metabolite of other bioactive substances. Understanding its formation and degradation pathways could provide insights into its role within cellular processes and its potential as a therapeutic target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid and related compounds:
Key Findings :
Functional Group Impact: The carbamoylamino group in the target compound enhances hydrogen-bonding capacity compared to the simpler amino group in (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid. This increases its solubility in polar solvents but reduces logP relative to tert-butoxycarbonyl (Boc)-protected analogs. Boc-protected derivatives exhibit higher lipophilicity (logP ~2.1), making them more suitable for crossing biological membranes.
Crystallographic Behavior :
- The target compound forms hydrogen-bonded dimers via carboxylic acid groups, similar to (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid. However, the latter’s piperazine-dione moiety introduces additional N–H⋯O interactions, stabilizing its crystal lattice.
Synthetic Utility: Carbamoylamino derivatives are synthesized via carbodiimide-mediated coupling of amines to activated carboxylic acids, contrasting with Boc-protected analogs requiring acid-labile protection strategies. Cyclopropylamino analogs are synthesized via nucleophilic substitution, offering faster reaction kinetics than carbamoylamino derivatives.
Q & A
Q. What are the common synthetic routes for 2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves coupling a 4-hydroxyphenylacetic acid derivative with a carbamoylamino group via amidation or urea-forming reactions. For example, intermediates like (2S)-2-(4-hydroxyphenyl)propanoic acid () can be functionalized using carbamoyl chloride under anhydrous conditions. Optimization includes:
- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of activated intermediates) .
- Catalysts : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) enhances coupling efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product, with yield monitored via TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) .
Q. How is the purity of this compound assessed using chromatographic techniques?
Methodological Answer: Purity is evaluated via HPLC with the following parameters:
- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), 10–90% B over 20 min.
- Detection : UV at 254 nm.
- Retention Time : ~12.5 min (calibrated against certified reference materials like PHR2195, ).
Impurity profiling identifies byproducts such as dimerized species (e.g., amoxicilloic acid dimers, ) using LC-MS with electrospray ionization (ESI+) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
Methodological Answer: Contradictions often arise between NMR (e.g., unexpected splitting) and mass spectrometry (e.g., m/z mismatch). Strategies include:
- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in -NMR .
- High-Resolution MS : Use HRMS (Q-TOF) to distinguish isobaric impurities (e.g., 251.28 vs. 251.29 Da, ) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures (e.g., torsion angles in related compounds, ).
Q. What strategies are employed to determine the stereochemical configuration using X-ray crystallography?
Methodological Answer: Single-crystal X-ray diffraction is critical for resolving stereochemistry:
-
Crystal Growth : Slow evaporation from ethanol/water (1:1) yields suitable crystals.
-
Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
-
Key Parameters :
Parameter Value (Example from ) Space group P222 Torsion angles 7.6(4)° and 35.1(4)° Hydrogen bonding O—H⋯O (2.65 Å)
Refinement with SHELXL97 confirms intramolecular N—H⋯O bonds and occupancy factors (e.g., 0.5 for disordered carboxyl groups) .
Q. How do intermolecular interactions in the solid state affect the stability of this compound?
Methodological Answer: Hydrogen bonding and crystal packing dictate stability:
- Hydrogen-Bond Networks : Carboxyl groups form O—H⋯O dimers (2.65 Å), creating a rigid lattice resistant to thermal degradation .
- Hygroscopicity Testing : Store crystals under nitrogen; monitor water uptake via TGA (weight loss <1% at 25°C/60% RH) .
- Polymorph Screening : Use solvent-mediated crystallization (e.g., methanol vs. acetonitrile) to identify stable forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
